molecular formula C8H7NO B1592391 7-Methylbenzo[d]oxazole CAS No. 10531-82-5

7-Methylbenzo[d]oxazole

Cat. No.: B1592391
CAS No.: 10531-82-5
M. Wt: 133.15 g/mol
InChI Key: JEMHCGAIQBUYDF-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]oxazole (CAS 10531-82-5) is a high-value chemical building block in medicinal chemistry and drug discovery. It belongs to the benzoxazole class of compounds, which are recognized as "privileged scaffolds" due to their ability to bind to diverse biological targets and their structural resemblance to naturally occurring nucleic bases like adenine and guanine . This makes the this compound nucleus a versatile intermediate for synthesizing novel compounds with potential pharmacological activity. Researchers are actively exploring derivatives of this compound for multiple therapeutic areas. In anticancer research, benzoxazole analogues are investigated as potential inhibitors of key enzymes like VEGFR-2 for anti-angiogenesis effects and aromatase for hormone-receptor-positive breast cancer . Other research directions include developing benzoxazole-based compounds as inhibitors of monoamine oxidase (MAO), an important target for neuropsychiatric and neurodegenerative disorders , and as antimicrobial agents targeting DNA gyrase . The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMHCGAIQBUYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626089
Record name 7-Methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-82-5
Record name 7-Methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Structural Modifications

Established and Novel Synthetic Routes to the 7-Methylbenzo[d]oxazole Core

The construction of the this compound framework primarily relies on the cyclization of a key precursor, 2-amino-3-methylphenol (B31084). This section outlines the various protocols for forming the oxazole (B20620) ring, strategies for introducing the essential methyl group at the C7 position, and methods for the subsequent functionalization of the benzoxazole (B165842) nucleus.

Cyclization Protocols for Benzo[d]oxazole Ring Formation

The most prevalent method for synthesizing the benzoxazole ring is the condensation of an o-aminophenol with a suitable carbonyl-containing compound. In the case of this compound, 2-amino-3-methylphenol serves as the cornerstone starting material. A variety of reagents can be employed to provide the C2 carbon of the oxazole ring, leading to a diverse range of 2-substituted derivatives.

Common cyclization partners for 2-amino-3-methylphenol include carboxylic acids, acyl chlorides, aldehydes, and orthoesters. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the cyclocondensation. For instance, the use of polyphosphoric acid (PPA) is a classic method for promoting this transformation. More contemporary methods utilize milder conditions and various catalysts.

Precursor 1Precursor 2Catalyst/ReagentConditionsProductYield (%)
2-Amino-3-methylphenolAromatic Carboxylic AcidsPolyphosphoric acid (PPA)High Temperature2-Aryl-7-methylbenzo[d]oxazoleVaries
2-Amino-3-methylphenolAliphatic Carboxylic AcidsMeSO₃H/SiO₂140 °C, 2-12 h2-Alkyl-7-methylbenzo[d]oxazole70-92 nih.gov
2-AminophenolsThioamidesTriphenylbismuth dichloride60 °C, 18 h2-Aryl/Alkyl-benzoxazolesModerate to Excellent beilstein-journals.org
2-AminophenolsAromatic AldehydesImidazolium (B1220033) chloride140 °C, 6 h2-Aryl-benzoxazolesModerate to Excellent nih.gov

Strategies for Methyl Group Introduction at Position 7

The most direct and widely employed strategy for the synthesis of this compound is to start with a precursor that already contains the methyl group at the desired position. The key starting material for this purpose is 2-amino-3-methylphenol. This precursor ensures the regioselective placement of the methyl group at the C7 position of the final benzoxazole ring system. The synthesis of 2-amino-3-methylphenol itself can be achieved from m-cresol (B1676322) through a sequence of nitration and subsequent reduction of the nitro group to an amine.

Regioselective Functionalization of the Benzoxazole Nucleus

Once the this compound core is assembled, further diversification can be achieved through regioselective functionalization. The electronic nature of the benzoxazole ring system dictates the positions most susceptible to electrophilic or nucleophilic attack. The C2 position is often activated for functionalization, while direct C-H functionalization of the benzene (B151609) ring presents a more significant challenge due to multiple potential reaction sites.

Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective halogenation of the benzoxazole core. For instance, ruthenium and rhodium catalysts have been shown to direct halogenation to specific positions on 2-arylbenzo[d]oxazoles. While not specifically demonstrated on this compound, these methodologies provide a promising avenue for its targeted functionalization. Ruthenium-catalyzed halogenation has been reported to occur at the C7-position of the benzoxazole ring system. researchgate.netrsc.org

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources, catalyst-free reactions, and the reduction of hazardous waste, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. researchgate.netscispace.com The synthesis of benzoxazole derivatives from 2-aminophenols and various carbonyl compounds can be efficiently achieved under microwave-assisted conditions. mdpi.comnih.gov These methods often proceed in the absence of a solvent or in environmentally friendly solvents like water.

Precursor 1Precursor 2Catalyst/ConditionsTimeYield (%)
2-AminophenolsAromatic AldehydesAcacia concinna, solvent-free, MWShortHigh nih.gov
2-AminophenolsAromatic Aldehydes[CholineCl][Oxalic Acid], MWNot specifiedGood to Excellent mdpi.com
2-AminophenolsAldehydes/KetonesSolvent-free, MWMinutesHigh

Catalyst-Free and Transition-Metal-Free Methodologies

The development of catalyst-free and transition-metal-free synthetic routes is a key goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. Several methods for the synthesis of benzoxazoles have been reported that proceed without a catalyst or with the use of a simple, metal-free promoter. rsc.org

For example, the condensation of 2-aminophenols with various reagents can be achieved under thermal conditions or in the presence of a simple promoter like imidazolium chloride, which is considered a more environmentally friendly option. nih.gov These methods offer a more sustainable approach to the synthesis of the benzoxazole scaffold.

Precursor 1Precursor 2ConditionsProductYield (%)
2-AminophenolsDMF DerivativesImidazolium chloride, 140 °C, 6 h2-Substituted-benzoxazolesModerate to Excellent nih.gov
NitrobenzenesMethylheteroaryl Compounds & SulfurRedox-neutral cyclization2-Substituted-benzothiazolesReasonable nih.gov

Solvent-Free and Water-Based Reaction Environments

In alignment with the principles of green chemistry, significant efforts have been directed toward developing environmentally benign synthetic protocols for benzoxazole derivatives, including those of this compound. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency. nih.govias.ac.in

Microwave-Assisted, Solvent-Free Synthesis: Microwave irradiation under solvent-free ("dry media") conditions has emerged as a powerful tool for the rapid synthesis of benzoxazole cores. ias.ac.inresearchgate.net This high-efficiency method offers several advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved product yields. ias.ac.in The reaction typically involves the condensation of a precursor like 2-amino-3-methylphenol with an appropriate aldehyde. The absence of a solvent simplifies the work-up procedure and reduces environmental impact. ias.ac.in Catalysts, such as iodine, can be employed to facilitate these condensation reactions effectively.

Water-Based Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Catalyst-free, microwave-assisted procedures in water have been developed for the synthesis of benzoxazole derivatives. semanticscholar.orgresearchgate.net These methods provide rapid access to the benzoxazole scaffold under mild, transition-metal-free conditions, representing a significant advancement in sustainable heterocyclic chemistry. semanticscholar.orgresearchgate.net The use of aqueous media is particularly advantageous for large-scale industrial applications where solvent cost and disposal are major considerations. organic-chemistry.org

Design and Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for the development of novel compounds through substitution at various positions, most commonly at the 2-position. These modifications are achieved through a range of established and innovative synthetic reactions.

The most common route to 2-substituted 7-methylbenzo[d]oxazoles is the cyclocondensation of 2-amino-3-methylphenol with a variety of carbonyl-containing compounds. nih.govsemanticscholar.org This foundational reaction can be adapted in several ways:

Condensation with Aldehydes or Carboxylic Acids: The direct condensation of 2-amino-3-methylphenol with aldehydes or carboxylic acids is a fundamental method. nih.govsemanticscholar.org These reactions can be promoted by acid catalysts or conducted under high-temperature conditions.

Reaction with DMF Derivatives: A metal-free approach involves the reaction of the aminophenol precursor with N,N-dimethylformamide (DMF) derivatives, promoted by an imidazolium chloride catalyst, to yield various 2-substituted analogs. nih.gov

Domino Acylation-Annulation: A one-pot domino reaction using 2-bromoanilines and acyl chlorides in the presence of a copper catalyst under microwave conditions provides a versatile route to the benzoxazole core. organic-chemistry.org

To explore structure-activity relationships, various pharmacologically relevant moieties can be incorporated into the this compound structure.

Piperazine (B1678402): The piperazine ring is a common pharmacophore found in many biologically active molecules. rsc.org It can be introduced onto the benzoxazole scaffold through several synthetic strategies. One common method involves synthesizing a precursor with a suitable leaving group, such as a chloroacetyl or chloropropionyl moiety, attached to the benzoxazole. This intermediate is then refluxed with a desired substituted or unsubstituted piperazine to yield the final product via nucleophilic substitution. nih.govnih.gov For example, a 7-methyl-N-(chloroacetyl)benzo[d]oxazolamine could be reacted with various aryl-piperazines to generate a library of derivatives. nih.gov

Trifluoromethylphenyl: The trifluoromethylphenyl group is often used to enhance the metabolic stability and lipophilicity of a molecule. This group can be introduced by condensing 2-amino-3-methylphenol with a trifluoromethylphenyl-substituted aldehyde or carboxylic acid. nih.gov For instance, reacting 2-amino-3-methylphenol with 3-(trifluoromethyl)benzoic acid under cyclizing conditions would yield 2-(3-(trifluoromethyl)phenyl)-7-methylbenzo[d]oxazole. Another approach involves synthesizing acetamide (B32628) derivatives bearing this moiety, as seen in the synthesis of N-phenyl-2-(3-(trifluoromethyl)phenyl)acetamide. nih.gov

Cyano: The cyano group can be incorporated into the benzoxazole ring system to act as a hydrogen bond acceptor or as a precursor for other functional groups. rsc.org Synthesis of cyano-substituted benzoxazoles can be achieved through cascade reactions, such as the copper-catalyzed cyclization/cyanation of N-(2-alkenyl)acrylamides using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source in an aqueous medium. rsc.org Additionally, cyano-substituted carbazoles have been synthesized via C-C/C-H cleavage, a strategy that could be adapted for benzoxazole systems. nih.govresearchgate.net

Substituted Acetamides: Acetamide linkers are frequently used to connect different pharmacophores. nih.gov A general route for synthesizing N-substituted acetamide derivatives of this compound involves first preparing an aminobenzoxazole intermediate. This amine can then be acylated with a substituted acetyl chloride (e.g., chloroacetyl chloride). The resulting chloroacetamide intermediate serves as a versatile anchor for subsequent reaction with various nucleophiles to introduce further diversity. nih.govresearchgate.net For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized using a similar multi-step approach involving C-C coupling reactions. nih.gov

The synthesis of complex derivatives often requires the preparation of specific, functionalized precursors. A notable example is the synthesis of 3-(7-methylbenzo[d]oxazol-4-yl)butanoic acid. researchgate.net This specific precursor molecule is synthesized from m-cresol in a multi-step sequence. The key transformations in this synthesis include a Fries rearrangement, a nitration reaction, and an olefination reaction, demonstrating a strategic approach to building complex functionality onto the core heterocyclic structure. researchgate.net

Transitioning a synthetic route from laboratory scale to a larger, multigram or industrial scale presents unique challenges, including reaction efficiency, safety, and cost-effectiveness. researchgate.net The development of scalable protocols for this compound and its derivatives requires careful optimization of reaction conditions. Key considerations include the use of cost-effective catalysts, minimizing the use of hazardous reagents, and designing purification methods that are amenable to large-scale production. researchgate.net Methodologies that utilize one-pot procedures, avoid chromatographic purification, and can be performed in large-volume reactors are highly desirable. google.com For instance, efficient methods for large-scale synthesis of benzoxazoles have been reported using catalysts like ZrCl4 in ethanol, which allows for the production of a wide range of derivatives in high yields. researchgate.net

Spectroscopic and Analytical Characterization Techniques for Novel this compound Compounds

The structural elucidation and purity assessment of newly synthesized this compound compounds are confirmed using a combination of modern spectroscopic and analytical methods. jbarbiomed.comhakon-art.combiotech-asia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary techniques for structural confirmation. jbarbiomed.com ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts for aromatic protons on the benzoxazole core and protons on substituent groups. nih.gov ¹³C NMR reveals the carbon framework of the molecule. biotech-asia.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the synthesized compounds, thereby confirming their elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as C=N, C-O, and N-H bonds, which show characteristic absorption bands. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis), providing empirical formula confirmation that can be compared against calculated values. biotech-asia.org

Chromatographic Methods: Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and assess the purity of the products. hakon-art.com High-performance liquid chromatography (HPLC) is employed for quantitative purity analysis. jbarbiomed.comjbarbiomed.com

The following table provides representative spectroscopic data for a generic 2,7-disubstituted benzoxazole derivative.

Technique Observation Interpretation
¹H NMR δ 7.0-7.8 ppm (m, 3H)Aromatic protons on the benzoxazole ring
δ 2.5 ppm (s, 3H)Protons of the 7-methyl group
Other signalsDependent on the substituent at the 2-position
¹³C NMR δ 160-165 ppmC2 carbon of the oxazole ring
δ 110-155 ppmAromatic carbons of the benzene ring
δ ~15 ppmCarbon of the 7-methyl group
IR (cm⁻¹) ~1630 cm⁻¹C=N stretching of the oxazole ring
~1240 cm⁻¹C-O-C asymmetric stretching
~3050 cm⁻¹Aromatic C-H stretching
MS (ESI+) [M+H]⁺Confirms the molecular weight of the compound

Pharmacological and Biological Activity Profiles

Antimicrobial Activity Studies

Derivatives of the benzoxazole (B165842) class, including those with methyl substitutions, are recognized for their broad-spectrum antimicrobial properties. nih.gov The core benzoxazole structure is a versatile scaffold found in many pharmaceutically relevant compounds, showing activity against bacteria and fungi. nih.gov

Broad-Spectrum Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)

Studies on 2-substituted benzoxazole derivatives have demonstrated their potential as antibacterial agents. In a notable study, these compounds were synthesized using a green chemistry approach and screened against several bacterial strains, including the Gram-positive Staphylococcus aureus and Streptococcus pyogenes, and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. nih.gov

The research highlighted that the introduction of a methyl group at the 7th position of the benzoxazole ring significantly enhanced the antibacterial activity, particularly against E. coli. nih.gov This suggests that the 7-methyl substitution plays a crucial role in the compound's interaction with bacterial targets. While many of the synthesized compounds in the study showed potent antibacterial effects, the specific enhancement of activity against a Gram-negative bacterium like E. coli is of particular interest for further drug development. nih.gov

Bacterial Strain Activity of 7-Methylbenzo[d]oxazole Derivatives Reference
Escherichia coli (Gram-negative)Introduction of a methyl group at the 7th position boosted activity. nih.gov
Staphylococcus aureus (Gram-positive)Screened for activity. nih.gov
Streptococcus pyogenes (Gram-positive)Screened for activity. nih.gov
Pseudomonas aeruginosa (Gram-negative)Screened for activity. nih.gov

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of benzoxazole derivatives has also been a subject of investigation. Synthesized 2-substituted benzoxazoles were tested against pathogenic fungal strains, including Candida albicans and Aspergillus clavatus, using the agar (B569324) diffusion method. nih.gov Additionally, other studies have evaluated related compounds against a panel of phytopathogenic fungi, indicating that the benzoxazole scaffold is a promising framework for developing new antifungal agents. nih.gov

Research on benzo[d]oxazole-4,7-diones has also shown that many of these compounds exhibit good in vitro antifungal activity, suggesting they could be potent antifungal agents. nih.gov While specific data on this compound itself is part of a broader class of active compounds, the general efficacy of methylated benzoxazoles is noted. For instance, a 5-methylbenzo[d]oxazole derivative was tested against C. albicans and Aspergillus niger, showing varying levels of minimum inhibitory concentration (MIC). jbarbiomed.com

Fungal Strain Activity of Methylated Benzoxazole Derivatives Reference
Candida albicansScreened for activity. nih.gov
Aspergillus clavatusScreened for activity. nih.gov
Aspergillus nigerA 5-methyl derivative showed activity. jbarbiomed.com
Various phytopathogenic fungiBenzoxazole derivatives show significant activity. nih.gov

Antimycobacterial Potential against Mycobacterium tuberculosis

The fight against tuberculosis has led to the exploration of novel chemical scaffolds, including benzoxazoles and related heterocyclic systems. nih.govrsc.org Research has pointed to the potential of these compounds as antitubercular agents. nih.gov

Specifically, work has been done on the synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid, which serves as a precursor to natural products that have demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net This line of research is significant as natural products from organisms like the marine gorgonian Pseudopterogorgia elisabethae produce compounds with antituberculosis activity, and synthetic pathways to these or related structures are of high interest. researchgate.net The development of this compound-based precursors is a key step in accessing these complex and potentially therapeutic molecules. researchgate.net

Anticancer and Antiproliferative Investigations

Benzoxazole derivatives have been designed and synthesized as potential inhibitors of key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comresearchgate.netnih.gov These studies often involve screening against various cancer cell lines to determine their cytotoxic effects and mechanisms of action.

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., MCF-7, HeLa, A549, U251, HepG2)

The antiproliferative activity of benzoxazole derivatives has been evaluated against several human cancer cell lines. Studies involving 5-methylbenzo[d]oxazole derivatives, which are structurally related to the 7-methyl isomer, have provided insights into their cytotoxic potential. These compounds were tested against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. tandfonline.comresearchgate.netnih.govnih.gov

Results from these studies indicated that while benzoxazole derivatives, in general, can exhibit high inhibitory activities, the 5-methylbenzo[d]oxazole-containing derivatives displayed less potent activity compared to unsubstituted or 5-chloro-substituted analogues. tandfonline.comnih.gov For example, one study found that a 5-methylbenzo[d]oxazole derivative hybridized with a terminal 3-chlorophenyl moiety (compound 12l) showed potent anticancer activity against HepG2 and MCF-7 cells with IC₅₀ values of 10.50 µM and 15.21 µM, respectively. nih.gov In another study, a different set of 5-methylbenzo[d]oxazole derivatives showed less potent activity compared to their 5-chloro counterparts. nih.gov The related compound, 2-Bromo-7-methylbenzo[d]thiazole, has shown cytotoxic effects against MCF-7, HeLa (cervical cancer), and A549 (lung cancer) cell lines.

Compound Class Cancer Cell Line Finding (IC₅₀ or Activity) Reference
5-Methylbenzo[d]oxazole Derivative (12l)HepG2 (Hepatocellular Carcinoma)IC₅₀ = 10.50 µM nih.gov
5-Methylbenzo[d]oxazole Derivative (12l)MCF-7 (Breast Cancer)IC₅₀ = 15.21 µM nih.gov
5-Methylbenzo[d]oxazole DerivativesMCF-7, HepG2Generally less potent than 5-chloro analogues. tandfonline.comnih.gov
2-Bromo-7-methylbenzo[d]thiazoleMCF-7, HeLa, A549Exhibited cytotoxic effects.

Induction of Apoptosis in Cancer Cells

A critical mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Research has confirmed that certain benzoxazole derivatives exert their anticancer effects through this pathway. tandfonline.comresearchgate.netnih.gov

Mechanistic studies on the most potent compounds revealed their ability to induce apoptosis in cancer cells. For instance, a 5-methylbenzo[d]oxazole derivative (compound 12l) was shown to induce apoptosis in HepG2 cells by 35.13%. nih.gov This was determined using an Annexin V/propidium iodide assay, which identified 32.45% of cells in early apoptosis and 2.86% in late apoptosis after treatment. nih.gov Another study showed that a different benzoxazole derivative arrested the HepG2 cell cycle in the Pre-G1 phase and induced apoptosis, which was supported by a significant, 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. tandfonline.comresearchgate.net The related compound, 2-Bromo-7-methylbenzo[d]thiazole, is also understood to induce apoptosis through the activation of caspases.

Compound Cell Line Apoptotic Effect Reference
5-Methylbenzo[d]oxazole Derivative (12l)HepG2Induced apoptosis in 35.13% of cells. nih.gov
Benzoxazole Derivative (14b)HepG2Arrested cell cycle in Pre-G1 phase; 4.8-fold increase in caspase-3. tandfonline.comresearchgate.net
2-Bromo-7-methylbenzo[d]thiazoleCancer CellsInduces apoptosis via caspase activation.

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Arrest)

Derivatives of the benzoxazole structure have been identified as agents capable of inducing cell cycle arrest, a crucial mechanism in cancer chemotherapy. The mitotic stage of the cell cycle, particularly the G2/M phase, is a key target for antimitotic drugs which disrupt microtubule dynamics. nih.gov

One study investigated arylpyridine derivatives bearing benzoxazole side chains for their antiproliferative activities. nih.gov A compound featuring a 6-methoxybenzo[d]oxazole (B3392587) group, compound 29 , was found to arrest the cell cycle of A549 lung cancer cells in the G2/M phase in a concentration-dependent manner. nih.gov As the concentration of this derivative increased from 0 to 2 μM, the percentage of cells arrested in the G2/M phase rose from 17.03% to 88.18%. nih.gov This effect was correlated with its potent tubulin polymerization inhibitory activity. nih.gov

Similarly, a 5-methylbenzo[d]oxazole derivative, compound 12l , was shown to arrest the growth of HepG2 cancer cells. semanticscholar.org Further investigation revealed that another derivative from the same series, compound 12i , induced a significant increase in the cell population at the G2/M phase (32.10%) compared to control cells (20.78%). semanticscholar.org

Table 1: Effect of Benzoxazole Derivatives on Cell Cycle Progression

Compound Cell Line Concentration % of Cells in G2/M Phase Reference
Compound 29 (6-methoxybenzo[d]oxazole derivative) A549 2 µM 88.18% nih.gov
Control A549 0 µM 17.03% nih.gov
Compound 12i (5-methylbenzo[d]oxazole derivative) HepG2 Not Specified 32.10% semanticscholar.org

Inhibition of Cancer-Related Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key players in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.gov Consequently, inhibiting these tyrosine kinase receptors, particularly VEGFR-2, is a significant strategy in cancer therapy. nih.govmdpi.com

Several studies have demonstrated that benzoxazole derivatives can act as potent VEGFR-2 inhibitors. researchgate.netnih.gov Research has shown that 5-methylbenzo[d]oxazole-containing derivatives exhibit notable inhibitory activity against cancer cell lines where VEGF is overexpressed, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). nih.govresearchgate.net

In one study, 5-methylbenzo[d]oxazole derivatives were generally more active than their unsubstituted or 5-chloro-substituted counterparts. semanticscholar.orgnih.gov For instance, compound 12l , a 5-methylbenzo[d]oxazole derivative, demonstrated the most potent anticancer activity against both HepG2 and MCF-7 cell lines, with IC₅₀ values of 10.50 μM and 15.21 μM, respectively. semanticscholar.orgnih.gov This compound also exhibited the most promising VEGFR-2 inhibitory activity, with an IC₅₀ of 97.38 nM. semanticscholar.org Another 5-methylbenzo[d]oxazole derivative, 14i , showed a strong antiproliferative effect against the HepG2 cell line with an IC₅₀ value of 3.22 ± 0.13 µM. nih.gov

Table 2: VEGFR-2 and Cancer Cell Line Inhibition by 5-Methylbenzo[d]oxazole Derivatives

Compound Target IC₅₀ Value Cell Line IC₅₀ Value Reference
12l VEGFR-2 97.38 nM HepG2 10.50 µM semanticscholar.orgnih.gov
12l VEGFR-2 97.38 nM MCF-7 15.21 µM semanticscholar.orgnih.gov
14i - - HepG2 3.22 ± 0.13 µM nih.gov
14i - - MCF-7 6.94 ± 0.22 µM nih.gov
Sorafenib (Control) - - HepG2 5.57 µM nih.gov

| Sorafenib (Control) | - | - | MCF-7 | 6.46 µM | nih.gov |

Neurological and Central Nervous System Activity

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for managing neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.govmdpi.com Benzoxazole derivatives have been synthesized and evaluated as potential inhibitors of these enzymes. nih.gov

A study of novel benzo[d]oxazole derivatives showed that most of the synthesized compounds were potent inhibitors of both AChE and BChE. nih.gov Specifically, compounds 6a and 6j from this series strongly inhibited AChE and BChE with IC₅₀ values in the low micromolar range. nih.gov Additionally, methyl benzo[d]oxazole-4-carboxylate has been identified as a potential inhibitor of AChE. smolecule.com

Table 3: Cholinesterase Inhibition by Benzo[d]oxazole Derivatives

Compound Enzyme IC₅₀ Value (µM) Reference
6a AChE 1.03 nih.gov
6a BChE 6.6 nih.gov
6j AChE 1.35 nih.gov

| 6j | BChE | 8.1 | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

Monoamine oxidase (MAO) enzymes are crucial drug targets for treating neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease. researchgate.netresearchgate.netresearcher.life Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used to treat Parkinson's disease. researcher.life

A series of 2-methylbenzo[d]oxazole derivatives were synthesized and evaluated as in vitro inhibitors of human MAO-A and MAO-B. researchgate.net The results indicated that these derivatives are potent MAO inhibitors. researchgate.netresearchgate.net Compounds 1d and 2e were identified as the most potent MAO-B inhibitors, with IC₅₀ values of 0.0023 µM and 0.0033 µM, respectively. researchgate.netresearchgate.net The most potent MAO-A inhibition was observed with compounds 2c and 2e , which had IC₅₀ values of 0.670 µM and 0.592 µM, respectively. researchgate.netresearchgate.net These findings suggest that the 2-methylbenzo[d]oxazole scaffold is a promising lead for developing clinically useful MAO inhibitors. researchgate.netresearchgate.net

Table 4: MAO Inhibition by 2-Methylbenzo[d]oxazole Derivatives

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Reference
1d > 10 0.0023 researchgate.netresearchgate.net
2c 0.670 0.027 researchgate.netresearchgate.net

| 2e | 0.592 | 0.0033 | researchgate.netresearchgate.net |

Anti-inflammatory and Analgesic Properties

The benzoxazole moiety is found in various compounds exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties. nih.govalchempharmtech.comalchempharmtech.com Research into libraries of benzoxazole derivatives has confirmed their potential as analgesic agents. ias.ac.in

A study focused on the green synthesis of novel benzoxazole derivatives evaluated their analgesic activity. jbarbiomed.com Specifically, a derivative identified as 2-[-1-phenyl-3-(4-bromophenyl)-1H-pyrazol-4-yl]-5-methylbenzo[d]oxazole (BX-9) was among the compounds tested for these properties. ias.ac.injbarbiomed.com The anti-inflammatory potential of oxazole (B20620) derivatives has also been noted, with some compounds showing a significant reduction in edema in animal models. nih.govnih.gov

Antiviral Activities

The benzoxazole scaffold has been recognized for its diverse pharmacological activities, which include antiviral properties. nih.govresearchgate.net Research on 2-substituted benzoxazole derivatives has highlighted their potential as antiviral agents. nih.gov Although specific studies focusing solely on this compound are limited in this context, the broader class of benzoxazoles is considered a valuable scaffold in the development of new antiviral therapies. researchgate.netnajah.edu

Mechanistic Investigations and Target Identification

Elucidation of the Molecular Mechanisms of Action of 7-Methylbenzo[d]oxazole Derivatives

A primary mechanism involves the direct binding to and modulation of enzymes and cellular receptors. This interaction can lead to the inhibition of enzymatic activity or the alteration of signal transduction pathways, thereby affecting cellular functions. Furthermore, due to the structural similarity of the benzoxazole (B165842) moiety to natural purine (B94841) nucleobases, it is hypothesized that these derivatives may interfere with nucleic acid synthesis or directly interact with DNA and RNA, contributing to their broad spectrum of biological activities. ajphs.com Some derivatives are known to form complexes with double-stranded DNA, which may underpin their anti-cancer properties. ajphs.com The specific nature of these interactions, whether through inhibition, activation, or modulation, is a key focus of ongoing research to fully map the mechanistic landscape of this class of compounds.

Identification and Validation of Specific Biological Targets

Identifying the specific proteins, enzymes, or receptors that a compound interacts with is a critical step in drug discovery. For this compound derivatives, a range of biological targets has been identified, primarily through biochemical assays and computational modeling.

The benzoxazole scaffold has been successfully exploited to design inhibitors for several key enzymes implicated in disease.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. Its essential role in bacterial DNA replication and its absence in higher eukaryotes make it an attractive target for selective drug design. Molecular docking studies have been employed to investigate the interaction between 2-substituted benzoxazole derivatives and the binding site of E. coli DNA gyrase. avancesenfibrosispulmonar.com These computational models predict that the antibacterial activity of certain benzoxazole derivatives can be directly linked to the inhibition of this enzyme. avancesenfibrosispulmonar.com The development of bicyclic ring structures like benzoxazoles as DNA gyrase inhibitors is a recognized strategy in medicinal chemistry. avancesenfibrosispulmonar.com

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in inflammatory cells that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Inhibition of PDE4 elevates intracellular cAMP levels, leading to anti-inflammatory effects. avancesenfibrosispulmonar.comwikipedia.org While direct studies on this compound are limited, related heterocyclic structures have shown potent PDE4 inhibitory activity. For instance, substituted quinolyl oxazoles have been identified as highly effective PDE4 inhibitors, with some compounds showing IC50 values in the low nanomolar range. d-nb.info Furthermore, a 7-methoxybenzofuran (B1297906) derivative, a close structural analog, was found to be a potent inhibitor of PDE4B and PDE4D with IC50 values of 10.0 nM and 15.2 nM, respectively. nih.gov This suggests that the benzoxazole scaffold, particularly with substitution at the 7-position, is a promising framework for developing novel PDE4 inhibitors.

Tubulin: Microtubules, polymers of tubulin, are critical for cell division, making them a key target for anticancer drugs. Several benzoxazole derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Notably, an arylpyridine derivative featuring a 6-methoxybenzo[d]oxazole (B3392587) group demonstrated potent tubulin polymerization inhibitory activity with an IC50 value of 2.1 µM, comparable to the well-known inhibitor Combretastatin A-4. nih.gov

The table below summarizes the inhibitory activities of various benzoxazole derivatives against different enzyme targets.

Compound ClassSpecific Derivative ExampleEnzyme TargetActivity (IC₅₀)Source(s)
Arylpyridine-benzoxazole2-trimethoxyphenylpyridine with 6-methoxybenzo[d]oxazoleTubulin2.1 µM nih.gov
2-MercaptobenzoxazoleCompound 6bVEGFR20.565 µM mdpi.com
2-MercaptobenzoxazoleCompound 6bEGFR0.279 µM mdpi.com
Benzoxazole-basedCompound 8dVEGFR-20.0554 μM nih.gov
Quinolyl OxazolesCompound 87PDE41.0 nM d-nb.info
2,4-dihydroxyphenyl-benzoxazole6-Methyl-2-(2,4-dihydroxyphenyl)benzo[d]oxazole (Compound 3)Mushroom Tyrosinase0.51 µM pharmafeatures.com
2-methylbenzo[d]oxazoleCompound 1dMonoamine Oxidase-B (MAO-B)0.0023 µM bwise.kr

This table is interactive. Click on the headers to sort the data.

In addition to inhibiting soluble enzymes, this compound derivatives can bind to and modulate the function of cellular receptors.

A prominent example is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth. nih.gov Several studies have designed and synthesized benzoxazole derivatives as potent VEGFR-2 inhibitors. mdpi.comnih.govnih.gov One such derivative, compound 8d , exhibited exceptional VEGFR-2 inhibition with an IC50 value of 0.0554 μM, which was more potent than the reference drug sorafenib. nih.gov In silico docking studies have helped to elucidate the binding modes of these compounds within the VEGFR-2 active site, confirming their mechanism of action. nih.gov

Computational studies have also predicted that certain benzoxazole derivatives may interact with other receptors, such as the Orexin receptor 2, suggesting a broader potential for these compounds in modulating receptor-mediated signaling. pnrjournal.com

The benzoxazole ring system shares structural features with purine bases, suggesting a potential for these molecules to interact with biopolymers like DNA and RNA. ajphs.com This interaction can occur through various modes, including intercalation between base pairs or binding within the grooves of the DNA helix. Such interactions can disrupt DNA replication and transcription, contributing to the antiproliferative effects observed for many derivatives. ajphs.com Studies on structurally related pentacyclic benzimidazoles have shown a mixed binding mode involving both intercalation and aggregation along the polynucleotide backbone. Cyanine dyes containing a benzothiazole (B30560) ring, which is structurally similar to benzoxazole, are also known to interact with DNA through intercalation and aggregation. d-nb.info These findings support the hypothesis that direct interaction with nucleic acids is a plausible mechanism of action for certain this compound derivatives.

Modulation of Cellular Signaling Pathways

By interacting with specific enzymes and receptors, this compound derivatives can trigger changes in downstream cellular signaling pathways that govern cell fate decisions like proliferation, apoptosis, and inflammation.

One well-documented example is the modulation of the Akt/GSK-3β/NF-κB signaling pathway. wikipedia.org The PI3K/Akt pathway is a critical pro-survival cascade, and one of its downstream targets is Glycogen Synthase Kinase-3β (GSK-3β), a protein kinase involved in numerous cellular processes, including inflammation and apoptosis. aging-us.comnih.gov In a study involving β-amyloid-induced neurotoxicity, a novel benzo[d]oxazole-based derivative, compound 5c , was shown to exert neuroprotective effects by promoting the phosphorylation (activation) of Akt and the subsequent inhibitory phosphorylation of GSK-3β. wikipedia.org This inactivation of GSK-3β led to a decrease in the expression of the pro-inflammatory transcription factor NF-κB, ultimately protecting the cells from apoptosis. wikipedia.orgplos.org The dysregulation of GSK-3β and NF-κB signaling is linked to numerous pathological conditions, highlighting the therapeutic potential of compounds that can modulate this axis. researchgate.netnih.gov

Furthermore, by inhibiting receptor tyrosine kinases like VEGFR-2, these derivatives effectively block the entire downstream signaling cascade responsible for angiogenesis and cell proliferation. nih.gov

Phenotypic Screening and Target Deconvolution Strategies

Drug discovery can follow two primary strategies: target-based screening or phenotypic screening. pharmafeatures.comacs.org While target-based approaches screen for compounds that interact with a known biological target, phenotypic screening takes an unbiased approach. In a phenotypic screen, compounds are tested for their ability to produce a desired change in cell behavior or morphology (a "phenotype"), such as inducing cancer cell death or preventing viral infection, without prior knowledge of the molecular target. acs.orgelifesciences.org

This approach is advantageous for discovering compounds with novel mechanisms of action. pharmafeatures.comdrugtargetreview.com Libraries of diverse chemical compounds, which include benzoxazole derivatives, are often used in these high-throughput screens. chemdiv.com For example, a phenotypic screen might identify a this compound derivative that selectively kills a specific cancer cell line.

Once an active compound is identified through a phenotypic screen, the critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed phenotype. acs.org This is a challenging but essential process for understanding the compound's mechanism of action and for further drug development. Modern target deconvolution strategies often employ chemical proteomics approaches, such as:

Affinity Purification: The active compound is immobilized on a solid support (like beads) and used as "bait" to pull its binding partners (the targets) out of a cell lysate.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Changes in protein stability across the proteome upon compound treatment can reveal direct targets in a cellular context.

These strategies allow researchers to work backward from an observed biological effect to the underlying molecular mechanism, a powerful paradigm in modern drug discovery that has been successfully applied to identify novel targets and therapeutics. drugtargetreview.com

Structure Activity Relationship Sar and Computational Chemistry Studies

Detailed Structure-Activity Relationship (SAR) Analysis of 7-Methylbenzo[d]oxazole Derivatives

The pharmacological profile of this compound derivatives is profoundly influenced by the nature and position of various substituents on the benzoxazole (B165842) core. Systematic exploration of these modifications has led to the identification of key structural features that govern their potency and selectivity.

Influence of Substituents at the 2-Position on Pharmacological Profiles

The 2-position of the benzoxazole ring is a critical determinant of biological activity, and its substitution has been extensively studied. researchgate.net A wide array of moieties at this position can significantly modulate the pharmacological properties of the resulting compounds.

Research has shown that 2-substituted benzoxazoles exhibit a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov For instance, the introduction of phenyl and N-phenyl groups at the 2-position has yielded derivatives with potent antibacterial activities. nih.gov Specifically, a library of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines demonstrated significant efficacy against various bacterial strains. nih.gov

Furthermore, the nature of the substituent at the 2-position can influence the mechanism of action. For example, some 2-substituted benzoxazole derivatives have been identified as inhibitors of DNA gyrase, a key bacterial enzyme. nih.gov The presence of heterocyclic or aromatic substituents at this position is generally considered more effective than non-aromatic functionalities. researchgate.net

Role of the Methyl Group at Position 7 in Modulating Potency and Selectivity

The methyl group at the 7-position of the benzoxazole ring, while seemingly a minor modification, plays a crucial role in modulating the potency and selectivity of its derivatives. Its influence is multifaceted, affecting both the physicochemical properties and the interaction of the molecule with its biological target.

One of the key roles of the 7-methyl group is the optimization of lipophilicity. This property is critical for drug-like characteristics, as it can enhance membrane permeability and facilitate passage across biological barriers, such as the blood-brain barrier.

In terms of direct impact on bioactivity, studies have shown that the presence of a methyl group at the 7th position can significantly boost the pharmacological effect. For example, the introduction of a methyl group at this position in a 2-substituted benzoxazole derivative led to a notable increase in its antibacterial activity against E. coli. nih.gov This suggests that the 7-methyl group can contribute favorably to the binding affinity of the compound to its target.

The following table summarizes the effect of the 7-methyl group on the bioactivity of selected benzoxazole derivatives:

Compound 2-Substituent 7-Substituent Observed Activity Reference
Derivative A2,6-dichlorophenylHModerate antibacterial activity nih.gov
Derivative B2,6-dichlorophenylCH₃Enhanced antibacterial activity against E. coli nih.gov

Impact of Functional Groups (e.g., cyano, trifluoromethyl, piperazine (B1678402) moieties) on Bioactivity

The introduction of specific functional groups onto the this compound scaffold can dramatically alter its biological profile. Cyano, trifluoromethyl, and piperazine moieties are among the key functional groups that have been explored for their impact on bioactivity.

The cyano group is a versatile functional group that can participate in various chemical reactions and interactions. smolecule.com In the context of benzoxazole derivatives, the presence of a cyano group, for instance at the 7-position, can enhance interactions with biological targets. smolecule.com

The trifluoromethyl group is another important substituent in medicinal chemistry. Its incorporation into the benzoxazole structure can significantly influence the compound's electronic properties and metabolic stability. For example, trifluoromethyl-substituted pyrazoles have shown to be more active than their trichloromethyl counterparts in certain biological assays. tsijournals.com In the context of benzoxazoles, a trifluoromethylphenyl group at the 2-position of the benzoxazole ring has been shown to confer greater activity against certain bacterial strains compared to a methoxyphenyl group at the same position. ijpsonline.com

Piperazine moieties are frequently incorporated into drug candidates to improve their pharmacological properties. researchgate.net Piperazine-containing benzoxazole derivatives have been investigated for a range of activities, including anticancer effects. najah.edunih.gov The piperazine ring can act as a linker and can be involved in crucial interactions with target enzymes. researchgate.net The combination of a benzoxazole scaffold with a piperazine moiety has been a successful strategy in the design of novel bioactive compounds. nih.gov

Molecular Modeling and Docking Simulations

Computational chemistry plays a pivotal role in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. For this compound derivatives, molecular modeling and docking simulations have been instrumental in understanding their mechanism of action and in the rational design of new, more potent compounds.

Prediction of Ligand-Target Binding Modes and Interaction Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method has been successfully applied to this compound derivatives to elucidate their binding modes with various biological targets.

For instance, molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazole derivatives can be attributed to their ability to inhibit DNA gyrase. nih.gov These simulations have provided detailed information on the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the benzoxazole derivatives and the active site of the enzyme. nih.gov The insights gained from these studies are consistent with the observed biological activities. nih.gov

The following table illustrates the predicted binding interactions of a this compound derivative with a target enzyme based on molecular docking simulations:

Compound Target Enzyme Predicted Key Interactions Reference
2-(2,6-dichlorophenyl)-7-methylbenzo[d]oxazoleDNA GyraseHydrophobic interactions with active site residues nih.gov

In Silico Screening for Novel Ligands and Hit Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach has been utilized to discover novel ligands based on the benzoxazole scaffold.

By performing in silico screening, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. jddtonline.info For benzoxazole derivatives, in silico studies, including 2D and 3D Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to develop predictive models for their anticancer activity. ijpsdronline.comrsc.org These models help in identifying the key structural features required for high potency and can guide the design of new derivatives with improved activity. rsc.org The combination of molecular docking and QSAR studies provides a powerful platform for hit identification and lead optimization in the development of new this compound-based therapeutic agents. rsc.org

De Novo Molecule Design based on Benzoxazole Scaffolds

De novo design is a computational strategy that involves constructing novel molecular structures with a high affinity for a specific biological target. researchgate.net The benzoxazole skeleton is recognized as a versatile and privileged scaffold for the rational design of new bioactive molecules. mdpi.combohrium.com This approach has been successfully applied to the development of novel inhibitors for various enzymes.

One notable application involved the structure-based design of 2-phenylbenzoxazole (B188899) derivatives as new inhibitors of D-Alanyl–D-Alanine ligase (Ddl), an essential enzyme in bacterial cell wall biosynthesis. researchgate.net Researchers utilized several software tools developed for fragment-based or full-molecule docking, such as LUDI, MCSS, Autodock, and Glide, to position fragments and prototype ligands within the enzyme's active site. researchgate.net This computational data guided the de novo design of a series of 2-phenylbenzoxazole derivatives, leading to a compound that effectively inhibited the Ddl enzyme of E. faecalis. researchgate.net

Similarly, the benzoxazole scaffold has been a key component in designing novel anticancer agents. nih.gov A series of benzoxazole-benzamide conjugates were designed to meet the pharmacophoric features of known vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors like sorafenib. nih.gov The design proposed that the terminal benzoxazole ring could occupy the hinge region of the ATP binding site, a critical interaction for inhibitory activity. nih.gov This rational design process, which avoids costly and time-consuming synthesis, provides a pathway for lead optimization in discovering highly potent anticancer drugs targeting VEGFR-2. rsc.org

The table below summarizes software and targets involved in the de novo design of benzoxazole-based molecules.

Table 1: Examples of De Novo Design Studies on Benzoxazole Scaffolds

Target Design Goal Computational Tools Used Reference
D-Alanyl–D-Alanine Ligase (Ddl) Design of new antibacterial agents LUDI, MCSS, Autodock, Glide researchgate.net
DNA Gyrase B Identification of novel antibacterial compounds Molecular Docking, Molecular Dynamics acs.org
VEGFR-2 Design of potential anti-proliferative agents Molecular Docking, 3D-QSAR nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com This method is crucial for understanding how structural modifications influence the potency of benzoxazole derivatives and for predicting the activity of newly designed compounds. scholarsresearchlibrary.comresearchgate.net

Numerous QSAR studies have been performed on benzoxazole derivatives to model their antimicrobial and anticancer activities. scholarsresearchlibrary.comijpsdronline.com In one study, a QSAR model was developed for a series of 5 (or 6)-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues to understand their antibacterial properties. scholarsresearchlibrary.com The analysis revealed that thermodynamic properties like Standard Gibbs free energy and electronic properties such as Electronic energy had a positive contribution to the activity, while HOMO energy and Repulsion energy contributed negatively. scholarsresearchlibrary.com The resulting model suggested that substituting the benzoxazole ring with electron-withdrawing groups is favorable for antibacterial activity. scholarsresearchlibrary.com

Both 2D and 3D-QSAR models have been developed to explore the structural requirements for anticancer activity. For instance, in-silico studies on benzoxazole derivatives as anticancer agents against the HCT 116 cell line involved the development of 2D-QSAR models using multiple linear regression (MLR) and 3D-QSAR models using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. ijpsdronline.com In another study targeting various cancer cell lines (HepG2, HCT-116, and MCF-7), 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. rsc.org These models generated contour maps that illustrate how different steric and electrostatic fields around the molecule relate to inhibitory activity, providing clear directions for future design modifications. rsc.org

The table below presents findings from various QSAR studies on benzoxazole derivatives.

Table 2: Summary of QSAR Studies on Benzoxazole Derivatives

Activity Studied QSAR Model/Method Key Descriptors/Findings Reference
Antibacterial Multiple Linear Regression (MLR) Standard Gibbs free energy, Electronic energy, HOMO energy, Repulsion energy. Electron-withdrawing groups enhance activity. scholarsresearchlibrary.com
Anticancer (Antiglioma) Computational ADME Prediction Evaluation of compliance with Lipinski's rule of five. jrespharm.com
Anti-inflammatory 3D-QSAR (CoMFA, CoMSIA) Statistical models created to correlate structure with in vivo anti-inflammatory activity. bohrium.com
Anticancer (HCT 116) 2D-QSAR (MLR), 3D-QSAR (kNN-MFA) Development of statistically significant models to guide the design of new derivatives. ijpsdronline.com
Anticancer (VEGFR-2) 3D-QSAR (CoMFA, CoMSIA) Generated contour maps to illustrate the relationship between steric/electrostatic fields and inhibitory activities. rsc.org
Antimicrobial Ligand-based QSAR Topological parameters (Kier's molecular connectivity indices) were found to be relevant for activity. researchgate.net

Advanced Theoretical Chemistry Investigations (e.g., Quantum Chemical Calculations for Reactivity and Electronic Properties)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the electronic structure and chemical reactivity of molecules. ias.ac.inui.edu.ng These theoretical approaches are used to calculate various molecular properties that are difficult to measure experimentally, facilitating a deeper understanding of the behavior of benzoxazole derivatives. ias.ac.inresearchgate.net

Studies have used DFT to investigate the structural features and chemical properties of benzoxazole-based heterocycles. ias.ac.inresearchgate.net By analyzing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can determine the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. ui.edu.ng For example, a multifaceted quantum chemical study on a benzoxazole derivative identified it as a moderate electrophile and a strong nucleophile in polar organic reactions, pinpointing favorable sites for electrophilic and nucleophilic attacks using Parr functions. ias.ac.in

DFT calculations are also employed to study the reactivity of benzoxazole derivatives in different chemical environments. The thermal decomposition of benzoxazole was studied using quantum chemical calculations to map the potential energy surface of the reaction, which showed excellent agreement with experimental results from shock tube experiments. acs.org In the context of materials science, DFT has been used to evaluate the potential of benzoxazole derivatives as corrosion inhibitors for mild steel. ui.edu.ng The calculations of quantum chemical parameters like electronegativity, global hardness, and the fraction of electrons transferred (ΔN) helped to predict the inhibition efficiency of different derivatives. ui.edu.ng

The table below lists key quantum chemical parameters and their significance in understanding the reactivity of benzoxazole derivatives.

Preclinical Evaluation and Drug Discovery Applications of this compound

The following article details the current understanding of the preclinical and drug discovery applications of the chemical compound this compound. The information is structured to follow a standard preclinical evaluation pipeline.

Preclinical Evaluation and Drug Discovery Applications

Preclinical Toxicology and Safety Profiling

Evaluation of Cytotoxicity in Normal Mammalian Cell Lines

A crucial step in the preclinical evaluation of any potential drug candidate is the assessment of its toxicity towards normal, healthy cells. This is essential to ensure that the compound selectively targets diseased cells while minimizing harm to the host.

Research on various benzoxazole derivatives has included evaluations of their effects on normal mammalian cell lines. For instance, a study on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrated that at a concentration of 10 µM, these compounds were largely non-toxic to healthy hepatocytes. mdpi.com In contrast, several of these compounds exhibited significant toxicity towards lung cancer cells at the same concentration, indicating a degree of selectivity. mdpi.com Another study investigating phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold found no cytotoxicity to epidermal cells, melanocytes, or keratinocytes, suggesting their suitability for topical applications. mdpi.com

Similarly, a study on methylenebis(hydroxybenzoic acid) (MHB), a compound with structural similarities to some benzoxazole derivatives, showed it to be practically devoid of significant cytotoxic activity in normal mammalian cells, including the African Green Monkey kidney (VERO) and human normal melanocytes of skin (HFB4) cell lines. mdpi.com The concentration required to destroy 50% of these healthy cells (CC50) was found to be relatively high, further supporting its low toxicity profile in normal cells. mdpi.com

It is important to note that the method used to estimate cytotoxicity can significantly influence the results. nih.gov Different assays, such as those measuring cell proliferation, membrane integrity, or metabolic activity, can yield varying levels of apparent toxicity for the same compound. nih.gov Therefore, a comprehensive evaluation using multiple methods is often necessary to accurately assess the cytotoxic potential of a compound in normal mammalian cells. nih.govcarnegiescience.edu

Table 1: Cytotoxicity of Selected Benzoxazole Analogues in Normal Mammalian Cell Lines

Compound/Derivative ClassNormal Cell Line(s)ConcentrationObserved EffectReference
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazolesHealthy hepatocytes10 µMNon-toxic mdpi.com
Phenolic 2-phenylbenzo[d]oxazole derivativesEpidermal cells, melanocytes, keratinocytesNot specifiedNo cytotoxicity mdpi.com
Methylenebis(hydroxybenzoic acid) (MHB)VERO, HFB4Not specifiedPractically devoid of significant cytotoxicity mdpi.com

Development of Lead Compounds and Therapeutic Candidates for Specific Diseases

The benzoxazole scaffold has served as a valuable starting point for the development of lead compounds targeting a variety of diseases. najah.edulookchem.com Through structural modifications and the exploration of structure-activity relationships (SAR), researchers have identified potent and selective inhibitors for various biological targets.

For instance, derivatives of 2-methylbenzo[d]oxazole have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes that are targets for the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. researchgate.netresearcher.life Some of these derivatives have shown high potency, with IC50 values in the nanomolar range for MAO-B inhibition. researchgate.netresearcher.life

In the realm of cancer research, numerous benzoxazole derivatives have demonstrated significant antiproliferative activity. nih.govscienceandtechnology.com.vnnih.gov For example, a series of 2,5-disubstituted benzoxazoles were synthesized and evaluated for their cytotoxicity against human cancer cell lines, with some compounds showing potent activity against breast (MCF-7) and liver (Hep-G2) cancer cells. scienceandtechnology.com.vnscienceandtechnology.com.vn Another study focused on designing benzoxazole derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. Several of these compounds exhibited promising cytotoxic effects against cancer cell lines and potent inhibition of the VEGFR-2 enzyme. nih.gov

Furthermore, pyrrole-tethered bisbenzoxazole derivatives have been investigated as apoptosis-inducing agents in breast cancer cells, with some compounds showing high efficacy. nih.gov The versatility of the benzoxazole core is further highlighted by the development of derivatives with potential as skin-lightening agents through the inhibition of tyrosinase. mdpi.com

The development of these lead compounds often involves iterative cycles of design, synthesis, and biological evaluation to optimize their potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Examples of this compound Analogues as Lead Compounds

Derivative ClassTherapeutic Target/DiseaseKey FindingsReference
2-Methylbenzo[d]oxazole derivativesNeurodegenerative disorders (MAO inhibitors)Potent MAO-B inhibitors with IC50 values in the nanomolar range. researchgate.netresearcher.life
2,5-Disubstituted benzoxazolesCancer (cytotoxic agents)Good activity against MCF-7 and Hep-G2 cancer cell lines. scienceandtechnology.com.vnscienceandtechnology.com.vn
Benzoxazole derivativesCancer (VEGFR-2 inhibitors)Promising cytotoxic effects and potent VEGFR-2 inhibition. nih.gov
Pyrrole-tethered bisbenzoxazolesBreast Cancer (apoptosis inducers)High efficacy as apoptosis-inducing agents. nih.gov
Phenolic 2-phenylbenzo[d]oxazole derivativesHyperpigmentation (tyrosinase inhibitors)Potent tyrosinase inhibition with no cytotoxicity to skin cells. mdpi.com

Potential for Drug Repurposing of this compound Analogues

Drug repurposing, the process of identifying new therapeutic uses for existing or failed drugs, offers a promising strategy to accelerate the drug development pipeline. nih.gov This approach is attractive because it involves compounds that have already undergone some level of preclinical and clinical evaluation, potentially reducing development time and costs. nih.gov

The diverse biological activities exhibited by benzoxazole derivatives make them interesting candidates for drug repurposing. dntb.gov.uaresearchgate.netresearchgate.net A compound initially developed for one indication might show efficacy in a completely different disease area due to its interaction with multiple biological targets.

For example, a benzoxazole derivative initially investigated as an anticancer agent could potentially be repurposed for an inflammatory disease if it is found to modulate key inflammatory pathways. While specific examples of drug repurposing for this compound itself are not extensively documented, the principle can be applied to its analogues. The discovery of selective fragment-sized immunoproteasome inhibitors based on a benzo[d]oxazole scaffold highlights the potential for these compounds to be explored for new indications, such as multiple myeloma. researchgate.net

The process of identifying repurposing opportunities can be driven by various approaches, including computational methods, high-throughput screening, and a deeper understanding of a compound's mechanism of action. nih.govscienceopen.com Given the wealth of research on the synthesis and biological evaluation of benzoxazole analogues, a systematic re-evaluation of these compounds against a broad range of biological targets could uncover novel therapeutic applications.

Future Directions and Emerging Research Frontiers

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing benzoxazole (B165842) derivatives is a primary focus of current research. Traditional methods can sometimes involve harsh conditions or multiple complex steps. researchgate.net Modern synthetic chemistry aims to overcome these limitations by exploring novel catalytic systems and reaction designs.

Recent advancements include:

Green Chemistry Approaches: Researchers have successfully synthesized 2-substituted benzoxazole derivatives using green chemistry principles, indicating a shift towards more sustainable practices. nih.gov

Copper-Catalyzed Reactions: One promising method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, which provides a direct route to the benzoxazole core. rsc.org

N-Deprotonation–O-SNAr Cyclization: A two-step synthesis starting from commercial C5-substituted 2-fluoroanilines has been developed, involving an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. mdpi.com This method has shown high yields for various benzoxazoles. mdpi.com

Iodine(III)-Mediated Reactions: The direct synthesis of oxazoles from ketones and nitriles can be achieved using iodosobenzene (B1197198) (PhI=O) with acids like trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane)sulfonimide (Tf2NH), offering another pathway for creating these heterocyclic structures. mdpi.com

These novel pathways are evaluated based on several factors, as detailed in the table below.

Synthetic Method Key Features Potential Advantages Reference
Green Chemistry SynthesisUse of environmentally benign reagents and conditions.Reduced waste, lower energy consumption, improved safety. nih.gov
Copper-Catalyzed HydroaminationDirect formation of the benzoxazole ring via a catalyzed reaction.High atom economy, potentially milder reaction conditions. rsc.org
N-Deprotonation–O-SNAr CyclizationTwo-step process from readily available starting materials.High yields, predictable outcomes based on substituent effects. mdpi.com
Iodine(III)-Mediated SynthesisDirect formation of oxazole (B20620) ring from ketones and nitriles.Can proceed at ambient temperature, reducing reaction times for certain substrates. mdpi.com

Future work will likely focus on further optimizing these methods, expanding their substrate scope, and minimizing the use of expensive or toxic catalysts to align with the principles of sustainable chemistry.

Integration of Artificial Intelligence and Machine Learning in Drug Design for 7-Methylbenzo[d]oxazole

For this compound, AI and ML can be applied in several ways:

Predicting Biological Activity: ML models, such as deep learning convolutional neural networks (CNNs), can be trained on existing data of benzoxazole derivatives to predict the antibiotic properties of new, unsynthesized compounds. acm.orgrtinsights.com This approach can identify molecules likely to be active against specific pathogens, including drug-resistant strains. rtinsights.comlanl.gov

Optimizing ADME/T Properties: A major cause of failure in drug development is poor ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. AI algorithms can predict these properties from a molecule's structure, allowing chemists to prioritize compounds with a higher chance of success in clinical trials. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, ML-driven scoring functions can predict the binding affinity of this compound derivatives, helping to design molecules that interact more effectively with their intended target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to meet a predefined set of criteria, such as high potency against a target and low predicted toxicity. acm.org

The integration of AI promises to streamline the design-make-test-analyze cycle for developing novel drugs based on the this compound scaffold.

Application of Advanced Biological Screening Techniques for Multi-Targeted Therapies

Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnajah.edu This versatility makes them ideal candidates for the development of multi-targeted therapies, which aim to address complex diseases by modulating multiple biological pathways simultaneously.

Advanced screening techniques are crucial for identifying such multi-targeted agents:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of this compound derivatives against numerous biological targets. This can uncover unexpected activities and identify compounds that hit multiple desired targets.

Phenotypic Screening: Instead of testing against a single protein, phenotypic screening assesses a compound's effect on whole cells or even organisms. This approach can identify molecules that achieve a desired therapeutic outcome (e.g., stopping cancer cell proliferation) without prior knowledge of the specific target. tandfonline.comnih.gov

Cell-Based Assays: The anti-proliferative activities of new benzoxazole derivatives are often assessed in vitro against various human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). tandfonline.comnih.gov This provides initial data on their potential as anticancer agents.

Recent studies have screened benzoxazole derivatives against a range of targets, as summarized below.

Derivative Class Screening Target(s) Observed Activity Reference
2-Substituted BenzoxazolesGram-positive and Gram-negative bacteria, Fungi (e.g., C. albicans)Potent antibacterial and antifungal activity. nih.gov
5-Methylbenzo[d]oxazole DerivativesVEGFR-2, Cancer cell lines (MCF-7, HepG2)Potent anti-proliferative and VEGFR-2 inhibitory effects. tandfonline.comnih.gov
Benzoheterocyclic SulfoxidesPseudomonas aeruginosaInhibition of quorum sensing and biofilm formation. nih.gov
Substituted Benzo[d]oxazolesPC12 cells (Alzheimer's model)Neuroprotective effects against β-amyloid-induced toxicity. nih.gov

Future research will leverage these advanced screening methods to systematically explore the polypharmacology of this compound derivatives, paving the way for novel multi-targeted treatments.

Personalized Medicine Approaches based on this compound Derivatives

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. A key component of this approach is the development of drugs that are effective against diseases with a specific molecular signature.

For this compound, the path toward personalized medicine involves:

Biomarker-Guided Therapy: Research into benzoxazole derivatives as VEGFR-2 inhibitors for cancer treatment provides a clear example. tandfonline.comnih.gov Since some tumors overexpress VEGFR-2, derivatives of this compound could be developed as a targeted therapy for patients whose tumors test positive for this biomarker.

Targeting Specific Mutations: As our understanding of disease genetics grows, it may be possible to design this compound derivatives that are specifically active against a mutated protein found only in a subset of patients.

Pharmacogenomics: Future studies could investigate how a patient's genetic profile influences their response to a this compound-based drug. This could help predict efficacy and avoid adverse reactions, allowing for more precise and effective prescribing.

The development of companion diagnostics would proceed in parallel, creating tests to identify the patients most likely to benefit from a specific this compound-based therapy.

Investigation of Combination Therapies involving this compound Compounds

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. This approach can enhance efficacy, reduce the doses of individual drugs, and combat the development of drug resistance.

Heterocyclic compounds like this compound are promising candidates for use in combination regimens. google.com

Synergy with Chemotherapy: A patent for related heterocyclic compounds describes their potential use in combination with standard chemotherapeutic agents. google.com A this compound derivative could be used to sensitize cancer cells to a cytotoxic drug, allowing the latter to be effective at a lower, less toxic dose.

Overcoming Antibiotic Resistance: In infectious disease, a this compound derivative could act as a resistance-breaker. For example, it might inhibit a bacterial enzyme that normally degrades a conventional antibiotic, thereby restoring the antibiotic's effectiveness.

Multi-Pathway Targeting: In complex diseases like cancer, combining a multi-targeted this compound derivative with a highly specific drug could block multiple disease-driving pathways simultaneously, leading to a more durable therapeutic response.

Future preclinical and clinical studies are needed to systematically evaluate the safety and efficacy of combination therapies involving this class of compounds.

Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Understanding

Omics technologies, which provide a global profile of molecules like genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are powerful tools for understanding the complex biological effects of a drug. nih.govnih.gov Applying these technologies to this compound research can provide deep insights into its mechanism of action and identify new therapeutic opportunities.

Target Identification (Proteomics): Proteomic analyses can identify the specific proteins in a cell that a this compound derivative binds to or whose expression levels it alters. This is a powerful, unbiased method for discovering its molecular targets. nih.gov

Mechanism of Action (Metabolomics): Metabolomics studies the profile of metabolites in a biological system. nih.gov By comparing the metabolic profile of cells treated with a this compound derivative to untreated cells, researchers can understand which metabolic pathways are disrupted, offering clues to the compound's mechanism of action. nih.gov

Biomarker Discovery (Transcriptomics & Genomics): Transcriptomic analysis can reveal which genes are turned on or off in response to treatment, identifying potential biomarkers of drug response or toxicity. nih.gov Genomic approaches can be used to compare the DNA of cells that are resistant to a compound with those that are sensitive, pinpointing the genetic basis of resistance. nih.gov

The integration of multiple omics datasets (multi-omics) can provide a holistic, systems-level understanding of how this compound derivatives function, accelerating their development into effective and safe medicines. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 7-Methylbenzo[d]oxazole derivatives?

The synthesis of this compound derivatives typically involves cyclization or condensation reactions. For example, 2-(2,6-dichlorophenyl)-7-methylbenzo[d]oxazole is synthesized via a multi-step procedure starting with substituted precursors. Key steps include:

  • Cyclization : Using a base (e.g., K₂CO₃) at elevated temperatures (90°C) to form the oxazole ring via N-deprotonation–O-SₙAr mechanisms .
  • Purification : Thin-layer chromatography (TLC) with hexane:EtOAc (10:1) for monitoring, followed by crystallization to achieve yields up to 80% .
  • Characterization : Confirmation via 1H^1H NMR (δ 2.37 ppm for the methyl group) and mass spectrometry (observed [M+H]+^+ at 280.0710) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies substituents (e.g., methyl groups at δ 2.37 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ at 280.0710) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.45 in hexane:EtOAc) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretches at 1592 cm1^{-1}) .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit diverse pharmacological properties:

  • Antimicrobial Activity : Modifications in the oxazole ring enhance potency against phytopathogenic fungi, with some derivatives showing IC50_{50} values lower than standard agents .
  • Anticancer Potential : Structural analogs interfere with cellular signaling pathways, inducing apoptosis .
  • Neuroprotective Effects : Interactions with ion channels or receptors suggest therapeutic potential for neurological disorders .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Catalyst Selection : Copper(II) triflates or silver triflate enhance cyclization efficiency, achieving yields >90% in some cases .
  • Solvent Systems : Polar aprotic solvents (e.g., DMSO) improve reaction rates during cyclization .
  • Temperature Control : Maintaining 90°C for 1 hour minimizes side reactions in N-deprotonation–O-SₙAr pathways .
  • Substrate Pre-Treatment : Pre-activation of electrophilic sites (e.g., fluoronitro groups) increases regioselectivity .

Q. How do substituents influence the structure-activity relationships (SAR) of this compound derivatives?

  • Electron-Withdrawing Groups (EWGs) : Chlorine or trifluoromethyl groups at the 5-position enhance antifungal activity by increasing electrophilicity .
  • Methyl Substitutions : A 7-methyl group improves metabolic stability compared to unsubstituted analogs, as seen in 2-(2,6-dichlorophenyl)-7-methylbenzo[d]oxazole .
  • Fluorine Incorporation : Fluorine at the 2-position (e.g., 2,7-Difluorobenzo[d]oxazole ) boosts bioavailability and enzyme inhibition (e.g., IC50_{50} < 1 µM for bacterial targets) .

Q. What computational methods are used to predict the biological interactions of this compound derivatives?

  • Molecular Docking : Predicts binding affinities (Ki values) to targets like bacterial enzymes (e.g., penicillin-binding proteins) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent properties (e.g., Hammett σ values) with antifungal potency .
  • DFT Calculations : Models electronic effects of EWGs on reaction intermediates during synthesis .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes for oxazole cyclization) .
  • Ionic Liquids : Serve as recyclable solvents for condensation reactions, minimizing waste .
  • Continuous Flow Systems : Enhance scalability and safety for high-temperature reactions .

Q. What are the stability and degradation pathways of this compound derivatives?

  • Storage Conditions : Store in sealed containers at <25°C, away from oxidizing agents to prevent ring oxidation .
  • Hydrolysis : The oxazole ring is susceptible to acidic/basic hydrolysis, forming carboxylic acids or amines .
  • Photodegradation : UV exposure may cleave the benzoxazole ring, requiring light-protected storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.